molecular formula C5H7ClN4O2S B14286949 5-Chloro-6-hydrazinylpyridine-3-sulfonamide CAS No. 114291-16-6

5-Chloro-6-hydrazinylpyridine-3-sulfonamide

Cat. No.: B14286949
CAS No.: 114291-16-6
M. Wt: 222.65 g/mol
InChI Key: INXZWYBAWDNTOT-UHFFFAOYSA-N
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Description

5-Chloro-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C5H7ClN4O2S It is a derivative of pyridine, featuring a sulfonamide group at the 3-position, a hydrazinyl group at the 6-position, and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-3-nitropyridine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Hydrazination: The amino group is then converted to a hydrazinyl group by reacting with hydrazine hydrate.

    Sulfonation: Finally, the sulfonamide group is introduced by reacting the compound with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Catalysts and Solvents: Employing efficient catalysts and solvents to optimize reaction yields and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to form sulfinamides or sulfenamides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products

The major products formed from these reactions include:

    Azo Compounds: From oxidation of the hydrazinyl group.

    Sulfinamides: From reduction of the sulfonamide group.

    Substituted Pyridines: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

5-Chloro-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

    Materials Science: It serves as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Analytical Chemistry: It is utilized as a reagent in various analytical techniques, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydrazinylpyridine-3-sulfonamide involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways: It may interfere with metabolic pathways, leading to the disruption of cellular processes.

    Binding: The sulfonamide group binds to the active site of enzymes, while the hydrazinyl group forms hydrogen bonds with surrounding residues.

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.

    5-Chloro-3-fluoro-2-hydrazinylpyridine: Contains a fluorine atom instead of a sulfonamide group.

    5-Chloro-4-hydrazinylpyridine-3-sulfonamide: Has the hydrazinyl group at the 4-position instead of the 6-position.

Uniqueness

5-Chloro-6-hydrazinylpyridine-3-sulfonamide is unique due to:

    Structural Features: The combination of a chlorine atom, hydrazinyl group, and sulfonamide group in specific positions.

    Reactivity: Its ability to undergo diverse chemical reactions, making it a versatile intermediate.

    Applications: Its potential in various fields, including medicinal chemistry and materials science, sets it apart from similar compounds.

Properties

CAS No.

114291-16-6

Molecular Formula

C5H7ClN4O2S

Molecular Weight

222.65 g/mol

IUPAC Name

5-chloro-6-hydrazinylpyridine-3-sulfonamide

InChI

InChI=1S/C5H7ClN4O2S/c6-4-1-3(13(8,11)12)2-9-5(4)10-7/h1-2H,7H2,(H,9,10)(H2,8,11,12)

InChI Key

INXZWYBAWDNTOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)S(=O)(=O)N

Origin of Product

United States

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